molecular formula C16H12N4O2S B11132358 N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11132358
M. Wt: 324.4 g/mol
InChI Key: UGSREPQBUFOBNC-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolopyrimidine core substituted with a methyl group at position 2, a ketone at position 5, and an indole-6-carboxamide moiety at position 5. Its molecular formula is C16H12N4O2S (MW: 324.4), and its structure has been confirmed via spectroscopic methods (e.g., NMR, IR) and crystallographic analysis in related analogs .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)12(7-18-16(20)23-9)14(21)19-11-3-2-10-4-5-17-13(10)6-11/h2-8,17H,1H3,(H,19,21)

InChI Key

UGSREPQBUFOBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Thiazolopyrimidine Core Formation

Ethyl acetoacetate reacts with 2-aminothiazole in isopropyl alcohol under ultrasonic activation to yield 2-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH (2M) at 80°C generates the free carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride (SOCl₂).

Amidation with 6-Aminoindole

The acid chloride intermediate couples with 6-aminoindole in dichloromethane (DCM) using triethylamine (TEA) as a base. This nucleophilic acyl substitution proceeds at room temperature, achieving 85% yield after recrystallization from ethanol.

Optimized Amidation Parameters

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 eq)
Temperature25°C
Reaction Time12 h
PurificationEthanol recrystallization

Enzymatic Coupling Approaches

Recent advancements employ laccase-mediated oxidative coupling for eco-friendly synthesis. Myceliophthora thermophila laccase (5,000 U) facilitates the diarylation of DHPM precursors with indole derivatives in ethyl acetate under aerobic conditions. While this method avoids harsh reagents, yields remain moderate (50–60%) compared to traditional routes.

Enzymatic Reaction Profile

  • Enzyme : Myceliophthora thermophila laccase

  • Substrate : DHPM-indole conjugate

  • Solvent : Ethyl acetate

  • Oxidant : Molecular oxygen (air)

  • Time : 4 h

  • Yield : 55%

Industrial-Scale Production Techniques

Continuous flow reactors improve throughput and reduce energy consumption in large-scale synthesis. A two-stage flow system integrates thiazolopyrimidine core formation and amidation, achieving 90% conversion with a residence time of 30 minutes. Catalyst-free conditions are prioritized to minimize purification steps, leveraging high-pressure mixing to enhance reaction kinetics.

Mechanistic Insights and Kinetic Analysis

The rate-determining step in MCRs is the cyclization of the Michael adduct, which is accelerated by SnCl₂·2H₂O via Lewis acid catalysis. Kinetic studies using Lineweaver-Burk plots reveal mixed-type inhibition (Ki = 12 nM) for analogous compounds, underscoring the importance of steric and electronic effects in intermediate stabilization.

Challenges and Optimization Strategies

Key challenges include low solubility of intermediates and byproduct formation during amidation. Strategies to mitigate these include:

  • Solvent Optimization : Replacing ACN with dimethylformamide (DMF) improves solubility of the indole intermediate.

  • Byproduct Suppression : Adding molecular sieves (4Å) during amidation sequesters HCl, minimizing side reactions.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Multi-Component Condensation7095ModerateModerate (SnCl₂ use)
Stepwise Synthesis8598HighLow (catalyst-free)
Enzymatic Coupling5590LowVery Low

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include dibenzoylacetylene and triazole derivatives. The reactions are often carried out under catalyst-free conditions at room temperature, making them straightforward and efficient .

Major Products: The major products formed from these reactions include highly functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies targeting different cancer types. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.

Case Studies

  • Thiazolo[4,5-d]pyrimidine Derivatives : Research demonstrated that derivatives similar to N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The structure-activity relationship (SAR) indicated that specific substitutions enhance activity, particularly halogen groups at certain positions on the aromatic rings .
CompoundCancer Cell LineIC50 (µM)Notes
2bA37510High selectivity
3bDU14515Moderate activity
4bMCF-712Effective against resistant strains

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study Findings

A study highlighted the antibacterial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The synthesized compounds exhibited varying degrees of inhibition, with some achieving MIC values below 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus15High
Escherichia coli25Moderate
Pseudomonas aeruginosa30Low

Other Therapeutic Applications

In addition to anticancer and antimicrobial properties, this compound has been explored for various other therapeutic applications:

Potential Activities

  • Antiviral : Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.
  • Antioxidant : The compound exhibits free radical scavenging properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antihypertensive : Certain analogues have been reported to lower blood pressure in animal models by inhibiting angiotensin-converting enzyme (ACE) .

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the CDK enzyme, leading to cell death by apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Indole Substitution

  • N-(1H-Indol-5-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 1435907-47-3)
    • Molecular Formula : C16H12N4O2S (MW: 324.4)
    • Key Difference : Indole substitution at position 5 instead of 6.
    • Impact : Positional isomerism may alter hydrogen-bonding patterns and steric interactions with biological targets. The indole NH group’s spatial orientation could influence binding affinity .

Heterocyclic Replacement: Indole vs. Pyrazole

  • 5-Oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 1331030-95-5) Molecular Formula: C13H13N5O2S (MW: 303.34) Key Difference: Pyrazole replaces indole. Impact: Loss of aromaticity and NH hydrogen-bond donor (pyrazole NH is less acidic).

Substituent Variation on the Thiazolopyrimidine Core

  • 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
    • Molecular Formula : C22H20N4O3S (MW: 420.5)
    • Key Differences :
  • 4-Methoxyphenyl at position 5.
  • 2,3-Dihydro (partially saturated) thiazolopyrimidine core.
    • Impact : Partial saturation introduces conformational flexibility (flattened boat puckering ), while the methoxy group enhances lipophilicity. The phenylamide group may increase steric hindrance .

Extended Fused-Ring Systems

  • 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
    • Key Feature : Additional fused pyrrole ring.
    • Impact : Enhanced planarity improves π-π stacking with aromatic residues in enzymes or receptors. The methoxyphenyl group may modulate electron density and solubility .

Aliphatic Substituents

  • N-[2-(1-Cyclohexenyl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 1435984-14-7)
    • Molecular Formula : C16H19N3O2S (MW: 317.4)
    • Key Difference : Cyclohexenyl ethyl group replaces indole.
    • Impact : Aliphatic substituents improve membrane permeability but reduce target specificity due to diminished aromatic interactions .

Structural and Pharmacological Insights

Conformational Analysis

  • The thiazolopyrimidine core in analogs exhibits flattened boat conformations (e.g., puckering amplitude ~0.224 Å deviation from planarity ). Substituents like 2,4,6-trimethoxybenzylidene induce significant dihedral angles (e.g., 80.94° with benzene rings), affecting molecular packing and solubility .

Hydrogen Bonding and Crystal Packing

  • Indole-containing analogs participate in C–H···O hydrogen bonds, forming chains or dimers in crystal lattices. Non-aromatic analogs (e.g., pyrazole derivatives) rely on weaker van der Waals interactions, influencing crystallinity and stability .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
N-(1H-Indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C16H12N4O2S 324.4 Indol-6-yl, methyl Under investigation
N-(1H-Indol-5-yl)-2-methyl-5-oxo analog C16H12N4O2S 324.4 Indol-5-yl, methyl Unknown
Pyrazole-substituted analog (CAS 1331030-95-5) C13H13N5O2S 303.34 1-Isopropylpyrazole Unreported
2,3-Dihydro-5-(4-methoxyphenyl) analog C22H20N4O3S 420.5 4-Methoxyphenyl, phenylamide Potential kinase inhibitor
Purine-containing antineoplastic analog C20H17FN8O2S 452.5 3-Fluorophenyl, purine Antineoplastic

Biological Activity

N-(1H-indol-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines indole, thiazole, and pyrimidine functionalities. This unique structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula: C₁₇H₁₄N₄O₃S₂
  • Molecular Weight: Approximately 386.5 g/mol

The presence of the indole moiety enhances the compound's potential interactions with various biological targets, which is critical for its pharmacological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways and enzyme activities.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The results demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent, indicating promising anticancer potential .

Antimicrobial Activity

The compound also shows notable antimicrobial properties. Its structural components allow it to interact with microbial cell targets effectively, inhibiting their growth.

Example of Antimicrobial Efficacy

In a comparative study against various bacterial strains, this compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been explored through in vitro assays that measure the inhibition of cyclooxygenase (COX) enzymes. The compound demonstrated effective suppression of COX-2 activity with an IC50 value comparable to celecoxib, a well-known anti-inflammatory drug .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can enhance its potency and selectivity for specific biological targets.

Key Structural Features Influencing Activity

Structural FeatureBiological ActivityImpact
Indole MoietyAnticancerEnhances interaction with cellular targets
Thiazole RingAntimicrobialFacilitates binding to microbial enzymes
Pyrimidine CoreAnti-inflammatoryInhibits COX enzyme activity

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to key enzymes and receptors involved in cancer progression and inflammation. These interactions warrant further investigation to elucidate the precise mechanisms underlying its biological effects.

Q & A

Basic: What are the established synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted indole derivatives (e.g., 1H-indol-6-amine) with thiazolo[3,2-a]pyrimidine precursors under reflux conditions using acetic acid/acetic anhydride mixtures (70–80°C, 8–12 hours) .
  • Step 2: Cyclization via chloroacetic acid or similar agents to form the fused thiazole-pyrimidine core .
  • Purification: Crystallization (e.g., ethyl acetate/ethanol mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to achieve >95% purity .
  • Quality Control: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and purity .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (δ 6.8–8.2 ppm for indole and thiazole rings) and carbonyl groups (δ 165–175 ppm). NOESY can resolve spatial proximity of substituents .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C17H13N5O2S) with <2 ppm error .

Advanced: How can crystallographic data resolve stereochemical ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX suite (SHELXL for refinement) to determine bond angles, torsion angles, and puckering parameters of the thiazolo-pyrimidine core .
    • Example: In analogous compounds, the pyrimidine ring adopts a flattened boat conformation (deviation ~0.22 Å from plane) .
  • Validation: Check R-factor (<0.05) and electron density maps for missing/ambiguous atoms .

Advanced: What computational methods predict target interactions and binding efficacy?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Screen against targets (e.g., COX-II, kinases) using PDB structures (e.g., 5KIR). Key interactions: H-bonding with indole NH and π-π stacking of thiazole rings .
  • Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-target complexes (20 ns trajectories, RMSD <2 Å) .
  • MM/GBSA Analysis: Calculate binding free energy (ΔG ≤ -30 kcal/mol indicates strong affinity) .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility:

    SolventSolubility (mg/mL)
    DMSO>50
    Water<0.1
  • Stability:

    • pH 7.4 (PBS): Stable for 24 hours (HPLC monitoring).
    • Light-sensitive: Store in amber vials at -20°C .

Advanced: How to address conflicting bioactivity data across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) .
  • Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and validate cell line viability (e.g., HeLa vs. HEK293) .
  • Data Normalization: Express IC50 values relative to internal standards (e.g., % inhibition vs. untreated controls) .

Advanced: What strategies improve pharmacokinetic properties?

Methodological Answer:

  • Structural Modifications:
    • Add PEGylated side chains to enhance aqueous solubility .
    • Introduce prodrug motifs (e.g., esterase-cleavable groups) for targeted release .
  • ADMET Prediction (SwissADME): Optimize logP (2–3) and reduce CYP450 inhibition risks .

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